Product packaging for 2-{[(3S)-Oxolan-3-yl]oxy}aniline(Cat. No.:CAS No. 917909-31-0)

2-{[(3S)-Oxolan-3-yl]oxy}aniline

Cat. No.: B12886425
CAS No.: 917909-31-0
M. Wt: 179.22 g/mol
InChI Key: XJVZNNDBFBWNFM-QMMMGPOBSA-N
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Description

Significance of Aryloxy-substituted Tetrahydrofurans in Organic Chemistry

The aryloxy-substituted tetrahydrofuran (B95107) scaffold is a privileged structural element in organic synthesis and medicinal chemistry. The tetrahydrofuran ring, a saturated five-membered cyclic ether, can adopt various conformations, influencing the spatial orientation of its substituents. The ether linkage to an aromatic ring (aryloxy) provides a degree of conformational rigidity and can participate in crucial interactions with biological targets.

The synthesis of such scaffolds can be approached through several methods, a common one being the reaction of a phenol (B47542) or its corresponding phenoxide with a suitably functionalized tetrahydrofuran derivative. For instance, the synthesis of 2-(oxolan-3-yl)aniline (B6253381) can be achieved through the reaction of aniline (B41778) with 3-chlorotetrahydrofuran, often in the presence of a catalyst to facilitate the nucleophilic substitution. evitachem.com The presence of the aryloxy group can also influence the reactivity of the tetrahydrofuran ring itself.

Overview of the Aniline Moiety in Molecular Design

The aniline moiety, an aminobenzene group, is a cornerstone in the design of a vast array of functional molecules, most notably pharmaceuticals. bldpharm.com The amino group is a key hydrogen bond donor and can be readily modified to introduce a wide range of functionalities, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov

However, the aniline substructure can also be associated with metabolic liabilities, sometimes leading to the formation of toxic metabolites. lookchem.com This has spurred research into developing aniline bioisosteres or modifications that retain the desirable properties of the aniline core while minimizing its potential for adverse effects. The strategic placement of substituents on the aniline ring, as seen in 2-{[(3S)-Oxolan-3-yl]oxy}aniline, is a common approach to modulate its electronic properties and metabolic stability.

Importance of Stereochemistry in Chemical Synthesis and Molecular Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in chemical synthesis and molecular function. evitachem.compnrjournal.commdpi.combeilstein-journals.orgrsc.org In the context of this compound, the "(3S)" designation specifies a particular stereoisomer at the 3-position of the oxolane ring. This precise spatial arrangement is critical, as different stereoisomers (enantiomers or diastereomers) of a molecule can exhibit dramatically different biological activities, potencies, and safety profiles.

The significance of the (3S)-oxolane moiety is underscored by its presence in clinically approved drugs. For example, the antidiabetic medication Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, features a (3S)-oxolan-3-yl group. researchgate.net This highlights the favorable interactions that this specific stereoisomer can have with biological targets. The synthesis of enantiomerically pure compounds like this compound is a key objective in modern asymmetric synthesis.

Research Landscape and Knowledge Gaps for this compound

The current research landscape for this compound is characterized by its role as an intermediate in the synthesis of more complex, biologically active molecules rather than a subject of extensive standalone investigation. A review of scientific literature and patent filings reveals that this compound is a valuable precursor for creating a range of heterocyclic compounds, including quinazolines, which have shown promise as anti-cancer agents.

For instance, derivatives of (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, which can be synthesized from precursors like this compound, have been investigated as potent kinase inhibitors.

Despite its utility as a synthetic intermediate, there is a noticeable knowledge gap in the dedicated scientific literature concerning the fundamental chemical and physical properties of this compound. Comprehensive studies on its synthesis optimization, detailed mechanistic studies of its reactions, and a thorough characterization of its toxicological profile are not widely available. Further research in these areas would undoubtedly enhance its application in the rational design of novel chemical entities.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC₁₀H₁₃NO₂179.22
2-(oxolan-3-yloxy)aniline917909-29-6C₁₀H₁₃NO₂179.22
2-{[(3R)-Oxolan-3-yl]oxy}aniline917909-33-2C₁₀H₁₃NO₂179.22
3-fluoro-2-(oxolan-3-yloxy)aniline917909-42-3C₁₀H₁₂FNO₂197.21
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline1244030-98-5C₁₃H₁₄N₄O₂274.28

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B12886425 2-{[(3S)-Oxolan-3-yl]oxy}aniline CAS No. 917909-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917909-31-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[(3S)-oxolan-3-yl]oxyaniline

InChI

InChI=1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2/t8-/m0/s1

InChI Key

XJVZNNDBFBWNFM-QMMMGPOBSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=CC=C2N

Canonical SMILES

C1COCC1OC2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 2 3s Oxolan 3 Yl Oxy Aniline and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 2-{[(3S)-Oxolan-3-yl]oxy}aniline, reveals two primary disconnections that guide the synthetic strategy. The most apparent disconnection is at the ether linkage, separating the aromatic aniline (B41778) portion from the chiral oxolane moiety. This suggests a coupling reaction between a protected 2-aminophenol (B121084) derivative and a suitable electrophilic or nucleophilic form of (3S)-oxolanol. A second key disconnection can be made at the carbon-nitrogen bond of the aniline, suggesting the formation of the amine at a later stage of the synthesis. This could involve the reduction of a nitro group or a Buchwald-Hartwig amination reaction.

The synthesis of this compound is a key step in the preparation of certain pharmaceutical compounds, such as Afatinib. google.com A common approach involves the reaction of 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline with 4-fluoro-3-chloroaniline. google.com

Classical Synthetic Approaches for Aryloxy-substituted Anilines

The formation of the aryloxy-aniline scaffold is a cornerstone of many synthetic routes. Several classical methods can be employed, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for forming aryl ethers. researchgate.netmdpi.com In the context of synthesizing aryloxy-substituted anilines, this typically involves the reaction of an activated aryl halide with an alkoxide. For the synthesis of this compound, this would translate to reacting a protected 2-nitrohalobenzene with the alkoxide of (3S)-oxolanol. The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. tib.eupressbooks.pub However, without such activating groups, harsh reaction conditions, such as high temperatures, may be necessary. pressbooks.pub A variation of this is the S_RN1 mechanism, which proceeds through a radical-nucleophilic pathway and does not require deactivating groups on the aromatic ring. wikipedia.org

Ullmann-type Coupling Reactions

The Ullmann condensation is a copper-catalyzed reaction that provides a powerful method for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.orgnih.gov While traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds to create aryl amines. wikipedia.org

Reaction TypeKey Features
Ullmann Condensation Copper-catalyzed coupling of aryl halides with alcohols, phenols, or thiophenols. mdpi.comwikipedia.org
Goldberg Reaction A specific type of Ullmann reaction for the formation of aryl amines. wikipedia.org
Modern Ullmann Reactions Employ soluble copper catalysts and ligands for milder conditions. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction allows for the coupling of an aryl halide or triflate with a primary or secondary amine. wikipedia.orgorganic-chemistry.org In the synthesis of aryloxy-substituted anilines, this can be applied in two ways. One approach is to first form the ether linkage and then perform the Buchwald-Hartwig amination to introduce the amino group. Alternatively, an amino-substituted aryl halide could be coupled with the desired alcohol under Buchwald-Hartwig etherification conditions. wikipedia.org The development of various phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orgresearchgate.net

Enantioselective Synthesis of the (3S)-Oxolane Moiety

Chiral Pool Synthesis from Natural Precursors

A highly effective strategy for obtaining enantiomerically pure compounds is to start from readily available chiral molecules from nature, a concept known as chiral pool synthesis. nih.govescholarship.orgmdpi.com A variety of natural products, including carbohydrates, amino acids, and terpenes, serve as versatile starting materials. nih.govsemanticscholar.org For the synthesis of the (3S)-oxolane moiety, a suitable chiral precursor can be chemically transformed to introduce the desired functionality while retaining the stereochemical integrity. This approach is often economically advantageous and provides a reliable route to the desired enantiomer. mdpi.com

Chiral Precursor SourceExamples
Carbohydrates Monosaccharides
Amino Acids L-proline, Tyrosine semanticscholar.org
Terpenes Citronellol, Carvone, Pulegone nih.govresearchgate.net

Asymmetric Catalysis in Oxolane Formation

The construction of the chiral oxolane ring is a critical step in the synthesis of this compound. Asymmetric catalysis offers a powerful tool to establish the desired stereochemistry. Various strategies have been developed for the asymmetric synthesis of substituted oxolanes.

One prominent method is the [2+2] cycloaddition between carbonyl compounds and alkenes, often referred to as the Paternò-Büchi reaction when induced by light. beilstein-journals.org More relevant to achieving high enantioselectivity are Lewis acid- or base-catalyzed formal [2+2] cycloadditions. beilstein-journals.org For instance, chiral copper(II) complexes have been successfully used to catalyze the reaction between silyl (B83357) enol ethers and trifluoropyruvate, yielding oxetanes with high cis/trans ratios and excellent enantioselectivities. beilstein-journals.org While this example leads to an oxetane (B1205548), similar principles can be applied to the synthesis of oxolanes.

Another approach involves the intramolecular cyclization of suitable precursors. For example, domino reactions, such as the one reported by Kleij and co-workers for the synthesis of bicyclic 3,5-anhydrofuranoses from bis-epoxy alcohols using a binary Al/TBAB catalyst, demonstrate the potential for creating complex oxolane-containing structures. beilstein-journals.org DFT calculations in this study revealed that the oxetane ring forms prior to the tetrahydrofuran (B95107) ring in the domino process. beilstein-journals.org

Furthermore, the desymmetrization of prochiral oxetanes using a chiral Brønsted acid catalyst represents a sophisticated strategy. nsf.gov This method has been employed to synthesize chiral tetrahydrothiophenes and tetrahydroselenophenes by intramolecular oxetane desymmetrization, generating all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov This principle of asymmetric desymmetrization could be adapted for the synthesis of chiral oxolanes.

The use of chiral aggregates in catalysis is an emerging strategy. nih.gov By using specific solvent systems, such as tetrahydrofuran and water, chiral ligands can form aggregates that enhance chiral induction in reactions like asymmetric dihydroxylation. nih.gov This approach has been shown to significantly improve enantiomeric ratios and could be explored for the asymmetric formation of the oxolane ring. nih.gov

Enzymatic Approaches for Enantiopurity

Enzymatic methods provide a highly selective and environmentally benign route to obtaining enantiopuer compounds. For the synthesis of chiral building blocks like (S)-oxolan-3-ol, enzymes, particularly hydrolases like lipases and esterases, are widely used. aalto.fi These enzymes can catalyze the kinetic resolution of racemic mixtures or the desymmetrization of prochiral compounds. aalto.finih.gov

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, lipase-catalyzed acetylation of racemic alcohols is a common strategy. nih.gov A variety of lipases can be screened to find one that selectively acylates one enantiomer of a racemic oxolanol, leaving the desired enantiomer unreacted and in high enantiomeric purity. nih.gov

Desymmetrization of a prochiral diol can also be employed. For instance, porcine pancreatic lipase (B570770) has been used for the selective acylation of one of the enantiotopic hydroxyl groups in a prochiral allene, leading to an enantiopure allenic alcohol. aalto.fi A similar strategy could be envisioned for a suitably substituted prochiral precursor to the oxolane ring.

Epoxide hydrolases are another class of enzymes that have proven effective in preparing enantiopure epoxides and their corresponding vicinal diols through the enantioselective hydrolysis of racemic epoxides. researchgate.net This approach could be applied to a precursor that can be cyclized to the desired oxolane after enzymatic resolution.

The choice of enzyme, solvent, and acyl donor is crucial for the success of these enzymatic transformations. researchgate.netacs.org For example, vinyl acetate (B1210297) is often used as an acyl donor because it leads to an irreversible reaction. acs.org

Stereospecific Installation of the Oxolane Ether Linkage

The formation of the ether bond between the chiral oxolane moiety and the aniline derivative is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis . numberanalytics.commasterorganicchemistry.com This reaction involves the SN2 displacement of a leaving group by an alkoxide. masterorganicchemistry.com To form this compound, the alkoxide of 2-aminophenol would react with a derivative of (3S)-oxolan-3-ol where the hydroxyl group has been converted into a good leaving group (e.g., a halide or a sulfonate like tosylate or mesylate). masterorganicchemistry.com

The SN2 mechanism of the Williamson ether synthesis proceeds with an inversion of configuration at the electrophilic carbon. numberanalytics.com Therefore, to obtain the (S) configuration in the final product's oxolane moiety, the starting (3S)-oxolan-3-ol must be converted to an electrophile with retention of configuration, or an (R)-configured electrophile must be used if the leaving group installation proceeds with inversion.

An alternative to the Williamson ether synthesis is the Mitsunobu reaction , which allows for the direct coupling of an alcohol with a nucleophile in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). numberanalytics.com This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. Thus, starting with (3R)-oxolan-3-ol and 2-aminophenol under Mitsunobu conditions would yield the desired (S)-ether.

The synthesis of related 2-alkoxy-3-aminooxolanes has been reported to proceed stereospecifically. acs.org In one study, the reaction of α-chloro-γ-((trimethylsilyl)oxy)ketimines with alcohols led to the formation of cis-2-alkoxy-3-(N-alkylamino)tetrahydrofurans. acs.org The proposed mechanism involves the formation of a bicyclic aziridine (B145994) intermediate, which then opens up to an oxonium species that is attacked by the alcohol in a stereospecific manner, possibly directed by hydrogen bonding. acs.org

Isolation and Purification Techniques for Stereoisomers

The separation of stereoisomers of this compound and its analogues can be a challenging yet crucial aspect of their synthesis. The choice of method depends on several factors, including the physical properties of the isomers, the scale of the separation, and the required level of purity.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for the analytical and preparative separation of enantiomers. researchgate.netgoogle.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. google.com

For compounds like this compound, which contains a basic aniline group and an ether linkage, polysaccharide-based CSPs are often effective. mdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of applications for various chiral compounds. googleapis.com

Key Parameters in Chiral HPLC Method Development:

ParameterDescriptionTypical Conditions for Aniline/Oxolane Derivatives
Chiral Stationary Phase (CSP) The chiral selector that enables enantiomeric recognition. Polysaccharide derivatives are common.Chiralpak® AD-H, Chiralcel® OD, CHIRAL ART Amylose-SA. google.commdpi.com
Mobile Phase The solvent system that carries the analyte through the column. Can be normal-phase, reversed-phase, or polar organic.Normal-phase: Hexane/Isopropanol, Hexane/Ethanol. nih.gov Reversed-phase: Acetonitrile/Water, Methanol/Water with additives. nih.gov
Additives Modifiers added to the mobile phase to improve peak shape and resolution.Basic additives (e.g., diethylamine) for basic analytes like anilines. Acidic additives (e.g., formic acid) for acidic analytes.
Flow Rate The speed at which the mobile phase is pumped through the column.Typically 0.5-2.0 mL/min for analytical scale and higher for preparative scale.
Detection The method used to detect the separated enantiomers as they elute from the column.UV detection is common for aromatic compounds like anilines.

The development of a successful chiral HPLC separation often involves screening various CSPs and mobile phase compositions to achieve optimal resolution. researchgate.net For preparative separations, where the goal is to isolate larger quantities of a pure enantiomer, the analytical method is scaled up by using larger columns and higher flow rates. mdpi.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for preparative chiral separations, offering advantages such as faster separations and reduced solvent consumption. mdpi.com

Classical resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers of ionizable compounds like the basic this compound. google.comnih.gov This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. google.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the amine can be liberated by treatment with a base.

Common Chiral Resolving Agents for Amines:

Resolving AgentChemical Class
(+)-Tartaric AcidDicarboxylic Acid
(-)-Tartaric AcidDicarboxylic Acid
(+)-Dibenzoyl-D-tartaric acidTartaric Acid Derivative
(-)-Di-p-toluoyl-L-tartaric acidTartaric Acid Derivative
(S)-(+)-Mandelic Acidα-Hydroxy Acid
(R)-(-)-Mandelic Acidα-Hydroxy Acid
(+)-Camphor-10-sulfonic acidSulfonic Acid

The success of a diastereomeric salt resolution depends heavily on the choice of the resolving agent and the crystallization solvent. nih.govrsc.org Extensive screening is often necessary to find the optimal combination that provides good discrimination between the diastereomeric salts and high yields of the desired enantiomer. The recovery and recycling of the resolving agent are also important considerations for the economic viability of this process on a large scale. google.com

In some cases, direct recrystallization of a chiral compound can lead to enantiomeric enrichment, particularly if the compound forms a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. nih.gov However, this is less common than resolution via diastereomeric salts.

Stereochemical Investigations of 2 3s Oxolan 3 Yl Oxy Aniline

Conformation Analysis of the Oxolane Ring

The oxolane, or tetrahydrofuran (B95107), ring is a five-membered heterocycle that is not planar. Instead, it adopts puckered conformations to alleviate angular and torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. In the envelope conformation, four of the ring atoms are in a plane, with the fifth atom out of the plane. In the twist conformation, no more than three atoms are coplanar. These conformations are in a dynamic equilibrium, and the presence of substituents can influence the energetic preference for a particular conformation.

For a 3-substituted oxolane ring, such as in 2-{[(3S)-Oxolan-3-yl]oxy}aniline, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformations is influenced by steric and electronic factors. Generally, a bulky substituent will preferentially occupy the pseudo-equatorial position to minimize steric interactions with the other ring atoms.

The conformational preference of the oxolane ring in 3-substituted tetrahydrofurans can be influenced by the nature of the substituent and the solvent. For instance, in 3-alkoxytetrahydrofurans, the equilibrium between the axial and equatorial conformers is often solvent-dependent, with more polar solvents potentially favoring the conformer with a higher dipole moment. The energy difference between these conformers is typically in the range of 0.5 to 2 kcal/mol.

Table 1: Predicted Conformational Preferences of the Oxolane Ring in this compound
ConformerSubstituent PositionPredicted Relative StabilityKey Steric Interactions
Envelope (Cs)Pseudo-equatorialMore StableMinimized 1,3-diaxial-like interactions
Envelope (Cs)Pseudo-axialLess StablePotential interaction with syn-protons
Twist (C2)-Transition state or low populationIntermediate between envelope forms

Stereochemical Influence on Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The stereochemistry of a molecule is a critical determinant in these processes, as it dictates the three-dimensional shape and the spatial orientation of its functional groups. In biological systems, receptors, enzymes, and other macromolecules are themselves chiral, leading to stereospecific interactions with chiral ligands.

The (3S) stereocenter in this compound imparts a specific three-dimensional arrangement to the molecule. This defined stereochemistry can lead to differential interactions with chiral environments. For example, if this compound were to bind to a biological receptor, the (3S)-enantiomer would likely exhibit a different binding affinity and efficacy compared to its (3R)-enantiomer. This is because only one enantiomer may be able to achieve the optimal orientation of its aniline (B41778) and oxolane moieties to fit into the chiral binding pocket of the receptor. Such stereoselective binding is a fundamental principle in pharmacology. nih.gov

The "three-point attachment model" is a classic concept that explains chiral recognition, postulating that a minimum of three points of interaction between a chiral molecule and a chiral receptor are necessary for enantiomeric discrimination. In the case of this compound, these interactions could involve the aniline nitrogen, the ether oxygen, and the aromatic ring, all held in a specific spatial orientation by the chiral oxolane scaffold.

Table 2: Potential Interaction Points for Molecular Recognition
Functional GroupPotential InteractionRole in Stereoselectivity
Aniline NH2Hydrogen bond donor/acceptorDirectional interaction influenced by the chiral center
Ether OxygenHydrogen bond acceptorFixed spatial position relative to the aniline group
Aromatic Ringπ-π stacking, hydrophobic interactionsOrientation determined by the oxolane conformation
(3S) StereocenterDefines overall molecular shapeCrucial for complementary fit with a chiral binding site

Enantiomeric Purity Determination Methodologies

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is essential for the characterization of a chiral compound. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For an aromatic amine like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. phenomenex.com The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: NMR spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral compound can form transient diastereomeric complexes. These complexes will have slightly different magnetic environments, resulting in the splitting of NMR signals for the enantiomers. For amines, chiral acids such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or derivatives of BINOL are commonly used as CSAs. rsc.orgresearchgate.net The integration of the separated signals allows for the quantification of each enantiomer.

Chiral Resolution Strategies for Related Racemates

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For a compound like 2-(oxolan-3-yloxy)aniline, which would exist as a racemate if synthesized from achiral starting materials, several resolution strategies could be employed.

Diastereomeric Salt Formation: This is a classical and often effective method for resolving racemic amines. wikipedia.org The strategy involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.com After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Table 3: Common Chiral Resolving Agents for Racemic Amines
Chiral AcidTypical Solvent for Crystallization
(+)-Tartaric AcidMethanol, Ethanol, Water
(-)-Mandelic AcidIsopropanol, Acetone
(+)-Camphorsulfonic AcidEthanol, Ethyl Acetate (B1210297)
(-)-O,O'-Dibenzoyltartaric AcidMethanol, Acetonitrile

Computational Stereochemistry and Chiral Discrimination

Computational chemistry provides powerful tools for investigating the stereochemical aspects of molecules and their interactions. Methods such as molecular mechanics and quantum mechanics can be used to model the conformations of the oxolane ring in this compound and to estimate the relative energies of different conformers.

Furthermore, computational modeling can be employed to study the process of chiral discrimination. nih.gov By simulating the interaction of the (3S) and (3R) enantiomers with a chiral selector (such as a chiral stationary phase or a chiral solvating agent), it is possible to gain insight into the molecular basis of enantioselective recognition. These models can help to identify the key intermolecular interactions that are responsible for the differential binding of the two enantiomers. For instance, docking simulations can predict the preferred binding poses of each enantiomer in the active site of a receptor or on the surface of a CSP. Molecular dynamics simulations can then be used to explore the dynamic behavior of these diastereomeric complexes, providing a more detailed understanding of the factors that contribute to chiral recognition. nih.gov

Computational and Theoretical Investigations of 2 3s Oxolan 3 Yl Oxy Aniline

Quantum Chemical Calculations

A thorough search for published research revealed no specific studies on the quantum chemical properties of 2-{[(3S)-Oxolan-3-yl]oxy}aniline. Such calculations are crucial for understanding the molecule's fundamental electronic behavior and reactivity.

Electronic Structure and Frontier Molecular Orbitals (FMO)

No data is available in the public literature regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information would typically be used to predict the molecule's reactivity, kinetic stability, and electronic transitions.

Molecular Electrostatic Potential Surface Analysis

There are no published Molecular Electrostatic Potential (MEP) surface analyses for this compound. An MEP map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and potential sites for chemical reactions.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational frequencies)

No computational studies predicting the NMR chemical shifts or IR vibrational frequencies for this compound have been found. Theoretical spectroscopic predictions are often performed using methods like Density Functional Theory (DFT) to aid in the structural elucidation and interpretation of experimental spectra. PubChem does list predicted collision cross section values for the non-isomeric form, 2-(oxolan-3-yloxy)aniline, calculated using CCSbase uni.lu.

Conformation Energy Landscapes and Rotational Barriers

There is no available research detailing the conformational energy landscape or the rotational energy barriers of this compound. This type of analysis would involve calculating the energy of the molecule as a function of the rotation around its key single bonds (such as the C-O and C-N bonds), to identify the most stable conformations and the energy required to transition between them.

Molecular Dynamics Simulations for Solvent Effects and Conformation

No molecular dynamics (MD) simulation studies for this compound were found in the reviewed literature. MD simulations could provide valuable information on how the molecule behaves in different solvent environments, its conformational flexibility over time, and its interactions with other molecules, such as biological macromolecules .

Reaction Pathway Analysis and Transition State Theory

There are no published studies on the reaction pathway analysis or application of transition state theory for chemical reactions involving this compound. Such investigations would computationally model the mechanism of a specific reaction, locate the transition state structures, and calculate activation energies, providing a deeper understanding of the reaction kinetics and feasibility.

In Silico Modeling of Molecular Interactions of this compound

The computational and theoretical investigation of "this compound" and its analogs is a crucial aspect of modern drug discovery and development. In silico modeling provides valuable insights into the molecular interactions that govern the compound's biological activity, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules. These computational approaches, ranging from molecular docking to quantitative structure-activity relationship (QSAR) modeling, are instrumental in predicting the behavior of molecules at the atomic level.

Ligand-Receptor Docking Methodologies (Theoretical Binding Modes)

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. This methodology is pivotal in understanding the theoretical binding modes of "this compound" with various biological targets. While specific docking studies on this exact molecule are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds that feature the (S)-tetrahydrofuran-3-yloxy moiety.

For instance, in studies of analogous compounds, the (S)-configuration of the tetrahydrofuran-3-yloxy group has been shown to be critical for optimal binding within certain enzyme active sites. Molecular docking simulations of these analogs have revealed that the stereochemistry at the C3 position of the oxolane ring dictates the spatial arrangement of the molecule within the binding pocket. This precise orientation allows for favorable interactions with key amino acid residues. It is hypothesized that the (S)-isomer of "this compound" would similarly position the tetrahydrofuran (B95107) oxygen to act as a hydrogen bond acceptor, a common and significant interaction in ligand-receptor binding. In contrast, the (R)-isomer might introduce steric clashes with nearby residues, leading to a less stable binding complex.

Advanced molecular docking simulations, often employing algorithms like AutoDock Vina, are used to explore the conformational space of the ligand within the receptor's active site. These simulations can predict binding energies and highlight the key interactions driving complex formation. For a molecule like "this compound," docking studies would likely focus on its interactions with kinase domains or other enzyme families where substituted anilines are known to be active.

Table 1: Theoretical Interaction Profile of a Structurally Related Analog

Interacting ResidueInteraction TypePredicted Contribution of the (S)-Tetrahydrofuran-3-yloxy Moiety
MethionineHydrogen BondThe ether oxygen of the tetrahydrofuran ring acts as a hydrogen bond acceptor.
LeucineSteric HindranceThe (S)-configuration avoids steric clashes that would occur with the (R)-isomer.
ArginineHydrogen BondThe tetrahydrofuran oxygen can form a hydrogen bond, contributing to binding affinity.
ProlineHydrophobic InteractionThe aliphatic carbons of the tetrahydrofuran ring can engage in hydrophobic interactions.

This table is illustrative and based on findings for structurally similar compounds containing the (S)-tetrahydrofuran-3-yloxy moiety.

Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of "this compound" possesses several key features that can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to its biological activity. The aniline (B41778) moiety provides a primary amine (-NH2) group, which can act as a hydrogen bond donor. The ether oxygen in the oxolane ring and the nitrogen of the amine group can both function as hydrogen bond acceptors.

Computational studies on aniline and its derivatives have shown that the geometry and electronic properties of the amino group are highly sensitive to both intramolecular and intermolecular interactions, including hydrogen bonding. The formation of hydrogen bonds can influence the pyramidalization of the amino group, which in turn can affect its interaction with a biological target. The presence of the oxolanyl-oxy substituent at the ortho position can also modulate the electronic properties of the aniline ring and the amino group through inductive and resonance effects, thereby influencing its hydrogen bonding capabilities.

Beyond classical hydrogen bonds, other non-covalent interactions such as π-π stacking, cation-π, and van der Waals forces are also critical. The phenyl ring of the aniline moiety can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, histidine) in a receptor's binding site. Theoretical calculations on benzene (B151609) derivatives have demonstrated that slipped-parallel and T-shaped stacking arrangements are often the most stable. The specific substituent, in this case, the oxolanyl-oxy group, can influence the electron density of the aromatic ring and thus the strength and geometry of these π-interactions.

Natural Bond Orbital (NBO) analysis is a computational method that can be used to study these interactions in detail, including the charge transfer between donor and acceptor orbitals. For "this compound," NBO analysis could reveal the nature of the hydrogen bonds formed with water molecules or amino acid residues and quantify the stabilizing effects of these interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. sciencepublishinggroup.comjopir.inajrconline.orgmdpi.com These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that are most important for a desired biological effect. sciencepublishinggroup.comajrconline.org

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A set of molecules with known biological activities or properties is compiled. For "this compound," this would involve a series of analogs with variations in their chemical structure.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are used to build a mathematical equation that relates the descriptors to the observed activity or property. jopir.innih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability. sciencepublishinggroup.com

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies

Descriptor ClassExamplesPotential Relevance for this compound
Electronic Dipole moment, HOMO/LUMO energies, partial chargesInfluences electrostatic interactions and reactivity.
Steric Molecular weight, molar refractivity, van der Waals volumeRelates to the size and shape of the molecule and its fit within a binding site.
Hydrophobic LogP, solvent accessible surface areaGoverns the partitioning of the molecule between aqueous and lipid environments.
Topological Connectivity indices, Wiener indexDescribes the branching and connectivity of the molecular graph.
3D-QSAR Fields Steric fields, electrostatic fieldsMaps the spatial regions where steric bulk or specific charge distributions are favorable for activity.

Advanced Analytical Methodologies for the Characterization of 2 3s Oxolan 3 Yl Oxy Aniline and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of 2-{[(3S)-Oxolan-3-yl]oxy}aniline. By providing a highly accurate mass measurement, typically to within 5 ppm, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique is also paramount for identifying and quantifying impurities, even at trace levels.

Detailed Research Findings: Analysis of a sample of this compound using an Orbitrap mass spectrometer with electrospray ionization (ESI) in positive mode would be expected to yield a protonated molecule [M+H]⁺. The high-resolution measurement of this ion allows for the confirmation of the molecular formula, C10H13NO2. Furthermore, fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces. Common fragmentation patterns would likely involve the cleavage of the ether bond and fragmentation of the oxolane ring.

Potential impurities from the synthesis, such as starting materials or by-products, can be identified by their unique accurate masses. For instance, residual 2-aminophenol (B121084) or (S)-3-hydroxyoxolane could be detected.

Table 1: Representative HRMS Data for this compound

Ion Molecular Formula Calculated m/z Measured m/z (Hypothetical) Mass Accuracy (ppm)
[M+H]⁺ C10H14NO2⁺ 180.1019 180.1022 1.7

Multidimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural and Conformational Analysis

While 1D NMR (¹H and ¹³C) provides primary structural information, multidimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound.

Detailed Research Findings: 2D NMR experiments such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings within the aromatic and oxolane rings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations, which is crucial for connecting the oxolane moiety to the aniline (B41778) ring through the ether linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation in solution.

Solid-State NMR (ssNMR) would be particularly useful for studying the compound in its crystalline or amorphous solid forms, providing information on polymorphism and molecular packing that is not accessible from solution-state NMR.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) ¹H Multiplicity
C1' 146.5 - -
C2' 136.8 - -
C3' 115.2 6.78 d
C4' 119.1 6.85 t
C5' 116.3 6.75 t
C6' 121.8 6.90 d
C3 78.5 4.95 m
C2 67.2 4.05 m
C4 32.5 2.20 m
C5 66.8 3.95 m

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Detailed Research Findings: A single-crystal X-ray diffraction study of this compound would definitively confirm the (S)-configuration of the stereocenter at the 3-position of the oxolane ring. The analysis would also reveal the conformation of the oxolane ring (e.g., envelope or twist) and the orientation of the substituent relative to the aniline ring. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding involving the amine group and the ether oxygen, which dictate the crystal packing arrangement. This information is critical for understanding the physical properties of the solid material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful for identifying the functional groups present in a molecule.

Detailed Research Findings: The FT-IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage would be visible around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be present. Raman spectroscopy, being complementary to FT-IR, would be particularly sensitive to the non-polar bonds and the aromatic ring system. These techniques are also valuable for studying polymorphism, as different crystalline forms of the compound would exhibit distinct vibrational spectra.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Alkyl C-H C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1500 - 1600
Ether C-O-C Asymmetric Stretch ~1250

Chiroptical Techniques (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, chiroptical techniques are essential for confirming its enantiomeric purity.

Detailed Research Findings: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of this compound would exhibit characteristic Cotton effects corresponding to the electronic transitions of its chromophores, primarily the aniline ring. The sign and magnitude of these effects are unique to the (S)-enantiomer. Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. Both CD and ORD can be used to determine the enantiomeric excess (e.e.) of a sample by comparing its spectrum to that of the pure enantiomer. These techniques are crucial for quality control in asymmetric synthesis.

Hyphenated Chromatographic Techniques for Separation and Detection

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are workhorses in modern analytical chemistry.

Detailed Research Findings: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a standard method for assessing the purity of this compound. For more definitive identification of separated components, HPLC can be coupled with a mass spectrometer (LC-MS). This allows for the determination of the molecular weight of the main peak and any impurities. For separating the enantiomers, chiral HPLC is the method of choice. Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers of 2-{(oxolan-3-yl)oxy}aniline can be separated and quantified, providing a precise measure of the enantiomeric excess. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the amine group to increase volatility.

Applications of 2 3s Oxolan 3 Yl Oxy Aniline As a Versatile Synthetic Building Block and Molecular Scaffold

Precursor in Complex Organic Synthesis

The utility of 2-{[(3S)-Oxolan-3-yl]oxy}aniline as a foundational element in multi-step synthesis is well-documented, especially in the construction of biologically active heterocyclic systems.

A primary application of this compound is as a key intermediate in the synthesis of polycyclic heterocycles, particularly quinazolines. arabjchem.orgarkat-usa.orgekb.eg This scaffold is central to numerous therapeutic agents. The synthesis of the advanced intermediate, (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, a precursor to the kinase inhibitor Afatinib, prominently features this building block. patsnap.comchemicalbook.com

The synthetic route typically begins with the nucleophilic substitution of a fluorine atom on a 7-fluoro-6-nitroquinazoline core by (S)-tetrahydrofuran-3-ol in the presence of a base like potassium tert-butoxide. googleapis.com This reaction introduces the critical chiral (S)-tetrahydrofuran-3-yloxy side chain. The subsequent step involves the reduction of the nitro group at the 6-position to an amine, often achieved using reducing agents like iron in acetic acid, sodium dithionite, or catalytic hydrogenation with Raney nickel. arkat-usa.orgpatsnap.comchemicalbook.com This yields the 6-amino-quinazoline derivative, demonstrating the role of the oxolanyloxyaniline moiety as a stable and directing group throughout the synthetic sequence. The resulting diamine is then further elaborated to create complex, multi-ring therapeutic agents. google.comnih.gov

Table 1: Key Reaction Steps in Quinazoline (B50416) Synthesis This table is interactive. Users can sort and filter the data.

Step Starting Material Reagent(s) Product Purpose Reference(s)
1 N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (S)-tetrahydrofuran-3-ol, Potassium tert-butoxide (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine Introduction of the chiral ether moiety googleapis.com
2 (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine Raney Nickel, H₂ (or FeCl₃, Hydrazine Hydrate) (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine Reduction of nitro group to form key diamine intermediate patsnap.comchemicalbook.com

While the structural motifs of this compound are suitable for inclusion in macrocyclic architectures, a review of scientific and patent literature did not yield specific examples of its direct incorporation into macrocycles. google.comgoogle.comgoogle.com.na The synthesis of macrocycles is a sophisticated field often requiring specific reaction conditions that may not have been applied to this particular building block in published research. google.com

Scaffold for Ligand Design in Chemical Biology Research (Focus on Design Principles and Structural Scaffolding)

The most significant application of the this compound scaffold is in ligand design for chemical biology and medicinal chemistry, particularly as a cornerstone for kinase inhibitors. acs.org It forms the core of Afatinib, a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (HER2). patsnap.comnih.gov

The design principle hinges on the specific interactions of the quinazoline core within the ATP-binding pocket of the kinase. The (S)-tetrahydrofuran-3-yloxy group at the C-7 position plays a crucial role in conferring potency and optimizing pharmacokinetic properties. mdpi.com The chirality of this group is critical; the (S)-enantiomer consistently demonstrates the desired biological activity. google.comgoogleapis.com This scaffold serves as a template for generating libraries of related compounds to probe structure-activity relationships (SAR). nih.govmdpi.com Modifications often involve altering the substituent at the C-4 aniline (B41778) position or derivatizing the C-6 amine to enhance selectivity and overcome drug resistance, for instance, against EGFR mutants like T790M/L858R. nih.govmdpi.comjst.go.jp

Table 2: Biological Activity of Quinazoline Derivatives Based on the this compound Scaffold This table is interactive. Users can sort and filter the data.

Compound Name/Number Modification Target Kinase/Cell Line Potency (IC₅₀) Reference(s)
Afatinib C6-amine acylated with (E)-4-(dimethylamino)but-2-enoyl group EGFR (wild type) 0.5 nM nih.gov
Afatinib C6-amine acylated with (E)-4-(dimethylamino)but-2-enoyl group EGFR (L858R/T790M mutant) 3.8 nM nih.gov
Derivative 10a C6-amine derivatized with furan-2-ylmethylene semicarbazone EGFR (wild type) 0.05 nM nih.gov
Derivative 10e C6-amine derivatized with pyrrol-2-ylmethylene semicarbazone EGFR (L858R/T790M mutant) 5.6 nM nih.gov
Base Intermediate (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine A549 (NSCLC) 0.5 µM

Role in the Development of Functional Materials (e.g., polymers, coatings, supramolecular assemblies)

An extensive search of the current scientific and patent literature did not reveal specific applications of this compound in the development of functional materials such as polymers, specialized coatings, or self-assembling supramolecular structures. Its primary documented use remains within the domain of pharmaceutical synthesis.

Use in Catalyst Design (e.g., chiral ligands)

The presence of a chiral center in the oxolane ring and a coordinating aniline group makes this compound a theoretically plausible candidate for development into a chiral ligand for asymmetric catalysis. nih.gov Chiral ligands are fundamental to modern synthesis for controlling the stereochemical outcome of reactions. enamine.netsigmaaldrich.com However, despite its potential, there is no documented evidence in the surveyed literature of this compound or its direct derivatives being employed as ligands in catalytic processes. bldpharm.comstanford.edu

Derivatization for Probe Molecules in Mechanistic Studies

The derivatization of the this compound scaffold is implicitly used for creating molecular probes to investigate biological mechanisms, particularly in the context of drug-target interactions. The synthesis of various analogues of Afatinib, where the C-6 amino group of the quinazoline core is modified with different chemical moieties, serves as a method to probe the steric and electronic requirements of the kinase's binding pocket. nih.govmdpi.com These derivatives act as probes to understand structure-activity relationships and mechanisms of drug resistance.

Furthermore, the aniline functional group provides a reactive handle for the attachment of reporter groups, such as fluorophores. While no specific fluorescent probes based on this exact molecule were found, general methods for synthesizing fluorescent probes often involve the derivatization of anilines or heterocyclic cores. nih.govnih.govresearchgate.net For example, the amine could be converted to an isothiocyanate or activated ester to react with a fluorophore, or it could participate in condensation reactions to build a new fluorescent heterocyclic system, thereby creating a tool for imaging and mechanistic studies in cell biology. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(3S)-Oxolan-3-yl]oxy}aniline, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound’s ether-linked oxolane moiety requires stereoselective synthesis. A plausible route involves nucleophilic substitution between (3S)-oxolan-3-ol and 2-nitroaniline under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to retain the (3S)-configuration . Post-synthesis, chiral HPLC or polarimetry can confirm enantiopurity. Reductive amination or catalytic hydrogenation (e.g., Pd/C, H₂) may reduce nitro intermediates to the final aniline .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the aniline NH₂ protons (δ 4.8–5.2 ppm, broad singlet) and oxolane ring protons (δ 3.5–4.5 ppm for oxy-methylene groups). The (3S)-configuration may split signals due to diastereotopicity .
  • IR : Confirm NH₂ stretches (~3400 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry : Expect a molecular ion peak at m/z 195.1 (C₁₀H₁₃NO₂⁺).

Q. How should researchers handle stability and storage challenges for this aniline derivative?

  • Methodological Answer : Protect from light and moisture to prevent oxidation of the aniline group. Store under inert gas (argon) at –20°C in amber vials. Purity degradation can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets such as SGLT2 (similar to empagliflozin’s oxolane-oxy pharmacophore) .
  • MD Simulations : Assess conformational stability of the oxolane ring in aqueous vs. lipid environments (GROMACS/AMBER).
  • QSAR : Correlate substituent effects (e.g., oxolane ring size) with activity using Hammett or Craig plots .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols:

  • Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) .
  • Control Experiments : Include known inhibitors (e.g., SB-202190 for p38 MAP kinase) to validate assay sensitivity .
  • Meta-Analysis : Cross-reference IC₅₀ values from orthogonal assays (e.g., fluorescence vs. radiometric) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • LogP Enhancement : Introduce lipophilic groups (e.g., methyl) to the oxolane ring while monitoring solubility (shake-flask method).
  • Metabolic Stability : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., aniline oxidation). Block metabolism via deuteration or fluorination .
  • Prodrug Design : Mask the aniline NH₂ with acetyl or tert-butoxycarbonyl (Boc) groups to improve bioavailability .

Q. How does the (3S)-oxolane configuration influence stereoselective binding compared to (3R)-enantiomers?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to map stereochemical interactions.
  • Enantiomer-Specific Assays : Synthesize both (3S) and (3R) forms and compare inhibition constants (Kᵢ) .
  • Thermodynamic Analysis : Use ITC (isothermal titration calorimetry) to measure binding entropy/enthalpy differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.